molecular formula C15H21BO3 B13011114 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanol

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanol

Cat. No.: B13011114
M. Wt: 260.14 g/mol
InChI Key: DPSSCMIXQIZCFU-UHFFFAOYSA-N
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Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanol is an organic compound that features a cyclopropanol group attached to a phenyl ring, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanol can undergo various chemical reactions, including:

    Oxidation: The cyclopropanol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or hydrocarbons.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanol involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . The cyclopropanol group can participate in ring-opening reactions, providing access to a range of functionalized products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanol is unique due to the presence of both the boronic ester and cyclopropanol groups, which provide distinct reactivity and versatility in chemical synthesis. This combination of functional groups is not commonly found in other similar compounds, making it a valuable reagent in various applications.

Properties

Molecular Formula

C15H21BO3

Molecular Weight

260.14 g/mol

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropan-1-ol

InChI

InChI=1S/C15H21BO3/c1-13(2)14(3,4)19-16(18-13)12-7-5-11(6-8-12)15(17)9-10-15/h5-8,17H,9-10H2,1-4H3

InChI Key

DPSSCMIXQIZCFU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)O

Origin of Product

United States

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